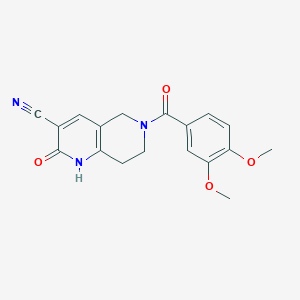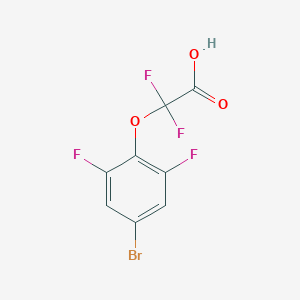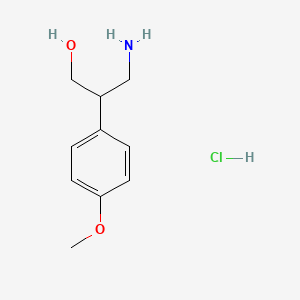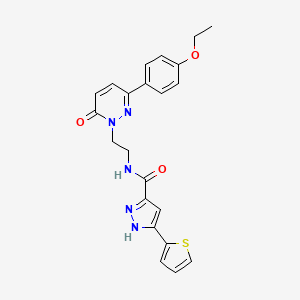![molecular formula C18H22N4O2S B2789577 N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide CAS No. 2415632-24-3](/img/structure/B2789577.png)
N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and an acetamide group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters under reflux conditions.
Coupling Reactions: The pyrrolidine and pyrazole rings are then coupled through a series of reactions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Acetamide Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzoyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the specific reaction.
科学的研究の応用
Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features suggest that it may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed biological effects.
類似化合物との比較
- N-[1-[1-(2-Methylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide
- N-[1-[1-(2-Propylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide
- N-[1-[1-(2-Butylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide
Comparison: Compared to its analogs, N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide may exhibit unique pharmacological properties due to the specific size and electronic effects of the ethylsulfanyl group. These differences can influence the compound’s binding affinity to molecular targets, its metabolic stability, and its overall biological activity.
特性
IUPAC Name |
N-[1-[1-(2-ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-25-17-7-5-4-6-16(17)18(24)21-9-8-15(12-21)22-11-14(10-19-22)20-13(2)23/h4-7,10-11,15H,3,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSKRJSTDWWBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(C=N3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2789494.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2789497.png)

![N-[2,4-bis(morpholin-4-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2789500.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2789501.png)

![3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde](/img/structure/B2789504.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2789505.png)


![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2789510.png)



